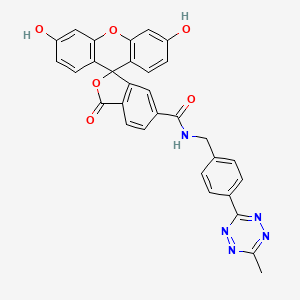

FAM tetrazine, 6-isomer

CAS No.:

Cat. No.: VC16019804

Molecular Formula: C31H21N5O6

Molecular Weight: 559.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H21N5O6 |

|---|---|

| Molecular Weight | 559.5 g/mol |

| IUPAC Name | 3',6'-dihydroxy-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

| Standard InChI | InChI=1S/C31H21N5O6/c1-16-33-35-28(36-34-16)18-4-2-17(3-5-18)15-32-29(39)19-6-9-22-25(12-19)31(42-30(22)40)23-10-7-20(37)13-26(23)41-27-14-21(38)8-11-24(27)31/h2-14,37-38H,15H2,1H3,(H,32,39) |

| Standard InChI Key | FMZXZQSGQICZSN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O |

Introduction

Chemical and Structural Properties

Molecular Composition and Physical Characteristics

The molecular formula of FAM tetrazine, 6-isomer is C₃₁H₂₁N₅O₆, with a molar mass of 559.53 g/mol . The IUPAC name, 3',6'-dihydroxy-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide, reflects its hybrid structure: a fluorescein core linked to a benzyl-tetrazine group via an amide bond. This design preserves fluorescein’s fluorescence while introducing bioorthogonal reactivity.

Table 1: Key Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 559.53 g/mol | |

| Solubility | DMF, DMSO > 10 mM; H₂O < 1 mM | |

| Storage Conditions | -20°C in dark, desiccated | |

| Purity | ≥95% (HPLC, ¹H NMR) |

Spectral Characteristics

FAM tetrazine exhibits absorption maxima at 490 nm (ε = 80,000 M⁻¹cm⁻¹) and emission maxima at 513 nm, with a fluorescence quantum yield of 0.93 . These properties enable high signal-to-noise ratios in imaging applications. The compound’s excitation/emission profile overlaps minimally with cellular autofluorescence, enhancing its utility in complex biological samples.

Table 2: Spectral Properties

| Parameter | Value | Source |

|---|---|---|

| λₐbs (max) | 490 nm | |

| λₑm (max) | 513 nm | |

| Extinction Coefficient | 80,000 M⁻¹cm⁻¹ | |

| Quantum Yield | 0.93 |

Synthesis and Reaction Mechanisms

Synthetic Pathways

FAM tetrazine, 6-isomer is synthesized via conjugation of 6-carboxyfluorescein (6-FAM) with a tetrazine-bearing benzylamine derivative. The process involves:

-

Activation of 6-FAM Carboxyl Group: EDC/NHS chemistry converts the carboxylic acid to an NHS ester.

-

Amide Bond Formation: Reaction with 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzylamine yields the final product.

The reaction proceeds under mild conditions (room temperature, anhydrous DMF), ensuring high yields (>70%) and minimal isomerization.

Inverse Electron Demand Diels-Alder Reaction

The tetrazine moiety undergoes iedDA with strained alkenes (e.g., trans-cyclooctene) as follows:

This reaction releases nitrogen gas, driving the equilibrium toward product formation. Kinetic studies show second-order rate constants of ~3,000 M⁻¹s⁻¹ in aqueous buffers, enabling sub-minute labeling timescales .

Applications in Biochemical Research

Live-Cell Imaging

FAM tetrazine’s rapid reactivity allows real-time tracking of biomolecules. For example, trans-cyclooctene-modified antibodies pre-targeted to cancer cells can be fluorescently labeled in vivo within minutes, minimizing background noise.

Protein and Nucleic Acid Labeling

The compound labels primary amines via its NHS ester derivative, forming stable amide bonds. This is critical for:

-

FRET-based assays: Monitoring protein conformational changes.

Targeted Drug Delivery

FAM tetrazine conjugates with drug-loaded nanoparticles functionalized with trans-cyclooctene. Upon reaching target tissues, the iedDA reaction triggers localized drug release, reducing systemic toxicity.

Comparative Analysis with Conventional Fluorophores

Table 3: Comparison of FAM Tetrazine with Common Fluorophores

| Fluorophore | λₑm (nm) | Reactivity | Bioorthogonal Utility |

|---|---|---|---|

| FAM Tetrazine | 513 | Tetrazine-alkene | High |

| Cy5 | 670 | None | Low |

| TAMRA | 580 | Amine-reactive | Moderate |

| Oregon Green | 514 | Amine-reactive | Low |

FAM tetrazine outperforms Cy5 and TAMRA in bioorthogonal applications due to its rapid, specific iedDA reactivity. Unlike Oregon Green, it avoids nonspecific labeling in amine-rich environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume